

hydroxyfasudil selectivity profile protein kinase panel

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Compound Focus: Hydroxyfasudil

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Hydroxyfasudil Selectivity Profile

Protein Kinase	IC ₅₀ (μmol/L)	Selectivity Ratio (vs. ROCK2)	Experimental Context
ROCK1	0.73 [1] [2]	~1x	Cell-free assay [1] [2]
ROCK2	0.72 [1] [2]	1x (Reference)	Cell-free assay [1] [2]
PKA	37 [1] [2]	~51x	Cell-free assay [1] [2]
PKCα	>100 [1]	>139x	Cell-free assay [1]

Experimental Protocols for Key Data

The selectivity data is generated through standardized biochemical assays that measure a compound's ability to inhibit kinase activity.

- Kinase Inhibition Assay (Cell-free):** This protocol assesses the direct effect of **hydroxyfasudil** on purified kinase enzymes. The reaction mixture typically contains the kinase, its substrate, ATP (often radioactively labeled), and the inhibitor. The rate of substrate phosphorylation is measured in the

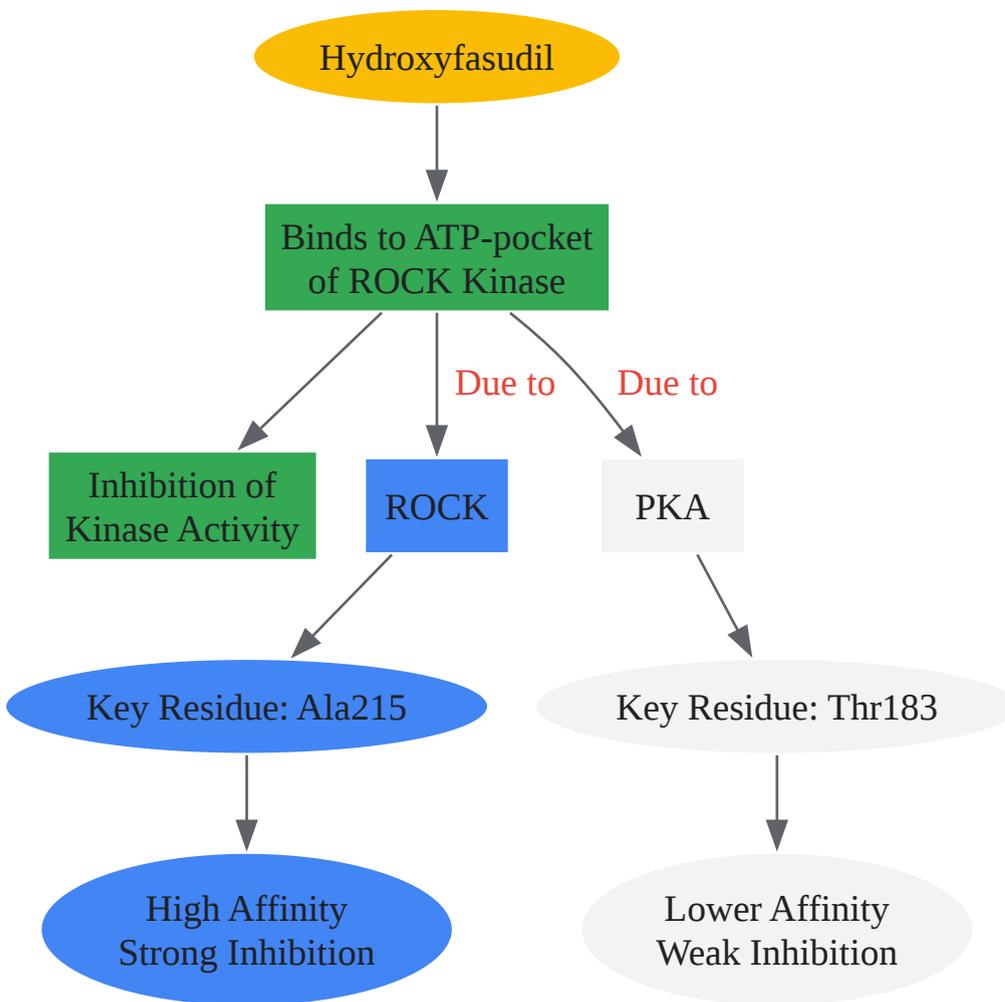
presence of varying concentrations of **hydroxyfasudil**. The **IC₅₀ value** is the concentration at which **hydroxyfasudil** inhibits 50% of the kinase activity [1].

- **Endothelial NO Synthase (eNOS) Expression & Activity (Cellular):** To confirm the functional cellular consequences of ROCK inhibition, researchers treat human vascular endothelial cells with **hydroxyfasudil** (e.g., 0.1 to 100 $\mu\text{mol/L}$ for 18 hours). eNOS mRNA and protein expression are measured via **Northern and Western blotting**, respectively. eNOS activity is determined by a conversion assay measuring the transformation of [³H]-L-arginine to [³H]-L-citrulline. NO production is quantified by detecting nitrite accumulation in the culture media [1].

Mechanism of Action and Structural Basis for Selectivity

Hydroxyfasudil is an active metabolite of the drug fasudil and functions as an ATP-competitive inhibitor [3] [4]. It binds to the ATP-binding pocket within the kinase domain of ROCK, thereby blocking kinase activity [5].

The selectivity of **hydroxyfasudil** over a highly homologous kinase like PKA is determined by **subtle differences in the amino acids lining the active site**. A key interaction involves a single amino acid residue: in ROCK, this is **Ala215**, whereas in PKA, it is **Thr183**. The smaller side chain of alanine in ROCK creates a more accommodating binding pocket, allowing **hydroxyfasudil** to bind with higher affinity. This single residue difference is a major determinant for the observed ~50-fold selectivity for ROCK over PKA [5]. The following diagram illustrates this selective inhibition mechanism.



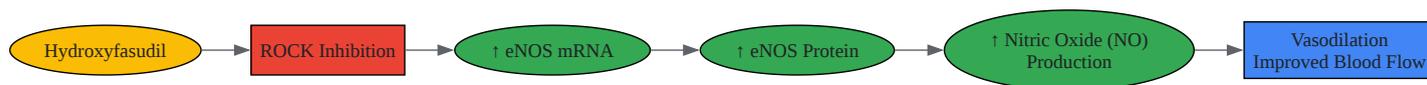
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Functional Consequences in Research Models

The inhibition of ROCK by **hydroxyfasudil** has been demonstrated in various disease models, confirming its therapeutic potential.

- **Ischemic Stroke: Hydroxyfasudil** (3 mg/kg in gerbils) provided significant protection against ischemia-induced neuronal death. It improved neurological functions, reduced infarct size, and was shown to increase cerebral blood flow, contributing to its neuroprotective effects [6].
- **Blood-Brain Barrier (BBB) Protection:** In a mouse model of HIV-1 associated neurocognitive disorder, pretreatment with **hydroxyfasudil** (10 mg/kg, intraperitoneally) prevented HIV-1 Tat protein-induced increases in BBB permeability. It achieved this by protecting the expression of key tight junction proteins like ZO-1 and occludin [7].

- **Vasodilation and eNOS Upregulation:** In human vascular endothelial cells, **hydroxyfasudil** (at 10 $\mu\text{mol/L}$) increased eNOS mRNA and protein expression by 1.9-fold and 1.6-fold, respectively. This led to a corresponding 2.3-fold increase in NO production, a critical molecule for vasodilation and blood flow regulation [1]. The pathway below summarizes these cellular effects.



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Key Takeaways for Researchers

- **Primary Application:** **Hydroxyfasudil** is a well-characterized tool for selectively inhibiting the ROCK pathway in cellular and animal models, particularly in neuroscience and vascular biology research.
- **Selectivity Note:** While highly selective for ROCK over PKA and PKC, researchers should be cautious with concentrations exceeding 10 $\mu\text{mol/L}$, as off-target effects may become more likely.
- **Functional Validation:** Its efficacy in models like ischemic stroke and BBB protection provides strong evidence that its primary mechanism of action in these contexts is through ROCK inhibition.

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